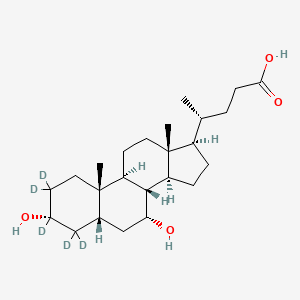

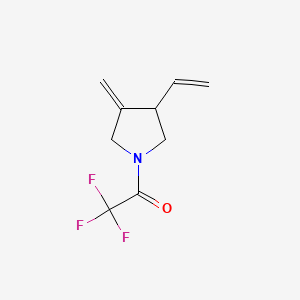

![molecular formula C5H9NO4 B587306 L-Glutamic acid-[3,4-3H] CAS No. 147732-35-2](/img/structure/B587306.png)

L-Glutamic acid-[3,4-3H]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Glutamic acid-[3,4-3H] is a radioactive form of the amino acid L-glutamic acid. It is commonly used in scientific research to study the biochemical and physiological effects of glutamic acid in the body.

Applications De Recherche Scientifique

1. Signal-Transducing System in Cerebellar Cells

L-Glutamic acid is involved in increasing inositol phospholipid hydrolysis in primary cultures of cerebellar granule cells. This process is crucial for the formation of various inositol phosphates, playing a significant role in cellular signaling mechanisms (Nicoletti et al., 1986).

2. Neurotransmission and Glutamate Transporters

It acts as a major excitatory neurotransmitter in the mammalian central nervous system. The regulation of its uptake is vital for terminating glutamatergic transmission and preventing neurotoxicity, highlighting its importance in neural health and function (Gegelashvili & Schousboe, 1997).

3. Involvement in Metabotropic Glutamate Receptors

L-Glutamic acid is key in interacting with metabotropic glutamate receptors, which are coupled to G proteins and are significant in various neural functions (Emile et al., 1996).

4. Role in Excitotoxicity and Oxidative Stress

It plays a central role in excitotoxicity and oxidative stress, which are critical in understanding neurodegenerative diseases and aging processes in the central nervous system (Michaelis, 1998).

5. Binding Site Distributions in the Brain

L-Glutamic acid has distinct binding sites in the brain, indicating its diverse roles in neurotransmission and synaptic plasticity (Monaghan et al., 1983).

Propriétés

IUPAC Name |

(4S)-4-amino-2,2,3,3-tetratritiopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1T2,2T2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-WNWDAWGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([C@@H](C(=O)O)N)C([3H])([3H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745490 |

Source

|

| Record name | L-(3,3,4,4-~3~H_4_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Glutamic acid-[3,4-3H] | |

CAS RN |

147732-35-2 |

Source

|

| Record name | L-(3,3,4,4-~3~H_4_)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)

![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)